

Spectroscopic Profile of Glicophenone: A Technical Guide

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Compound of Interest

Compound Name: *Glicophenone*

Cat. No.: *B1247404*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Glicophenone**, a phenolic compound isolated from licorice. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature where **Glicophenone** was first characterized.^[1]^[2]^[3]

Spectroscopic Data

The structural elucidation of **Glicophenone** was achieved through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below.

Ultraviolet (UV) Spectroscopy

The UV spectrum of **Glicophenone** was recorded in methanol.

| λ_{max} (nm) | $\log \epsilon$ |
|-----------------------------|-----------------|
| 263 | 4.29 |
| 290 (sh) | 4.11 |
| 344 | 3.86 |

sh: shoulder

Mass Spectrometry (MS)

High-resolution electron impact mass spectrometry (HREI-MS) was used to determine the molecular formula of **Glicophenone**.

| Technique | Ion | m/z (measured) | m/z (calculated) | Molecular Formula |
|-----------|------------------|----------------|------------------|--|
| HREI-MS | [M] ⁺ | 398.1679 | 398.1678 | C ₂₂ H ₂₂ O ₇ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectra were recorded in acetone-d₆. The assignments were confirmed by 2D NMR techniques including NOESY.

¹H-NMR Data (Acetone-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------|-------------------------|--------------|---------------------------|
| H-1" | 3.25 | m | |
| H-2" | 5.18 | br t | 5 |
| gem-dimethyl | 1.64, 1.73 | br s (each) | |
| H-5' | 7.76 | d | 2.5 |
| H-6' | 6.56 | dd | 2.5, 8.5 |
| H-8' | 6.40 | d | 8.5 |
| H-5 | 6.33 | s | |
| OMe | 3.66, 3.74 | s (each) | |

¹³C-NMR Data (Acetone-d₆)

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-1' | 107.9 |
| C-2' | 159.5 |
| C-3' | 114.0 |
| C-4' | 156.2 |
| C-5' | 99.7 |
| C-6' | 155.3 |

Experimental Protocols

The following methodologies were employed for the spectroscopic analysis of **Glicophenone**.

Isolation of Glicophenone

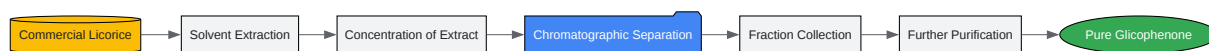
Glicophenone was isolated from commercial licorice. The general procedure involved extraction with an organic solvent, followed by chromatographic separation to yield the pure compound.

Spectroscopic Analysis

- **UV Spectroscopy:** The UV spectrum was obtained using a spectrophotometer with methanol as the solvent.
- **Mass Spectrometry:** High-resolution mass spectra were acquired on a mass spectrometer using electron impact ionization.
- **NMR Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectra were recorded on an NMR spectrometer. Samples were dissolved in acetone- d_6 for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of **Glicophenone** from its natural source.



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